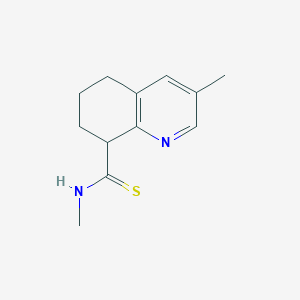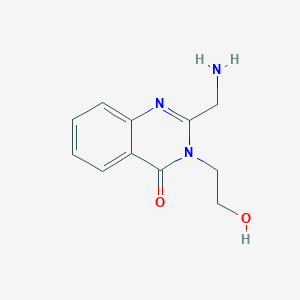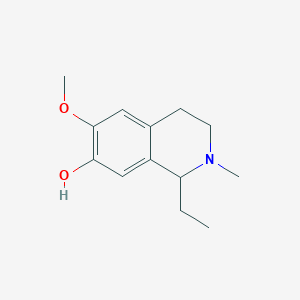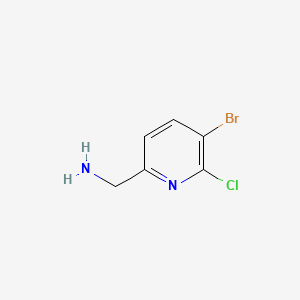![molecular formula C12H17NO3 B11885161 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is an organic compound characterized by a nitro group attached to a benzene ring, with an ethyl chain substituted with a 2-methylpropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the nitration of ethylbenzene to form 3-nitroethylbenzene, which is then reacted with 2-methylpropan-2-ol under acidic conditions to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of nitro compounds and reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the 2-methylpropan-2-yl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: Corresponding alcohols and acids.
Applications De Recherche Scientifique
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl chain can interact with hydrophobic regions of biomolecules. These interactions can modulate biological pathways and affect cellular functions .
Comparaison Avec Des Composés Similaires
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-[(2-Methylpropan-2-yl)oxy]propane-1,3-diamine: Contains a similar ethyl chain but with different functional groups.
2-[[2-methyl-1-(phenylmethyl)-4-indolyl]oxy]-3-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid methyl ester: A more complex structure with additional functional groups.
Uniqueness: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is unique due to its specific combination of a nitro group and a 2-methylpropan-2-yl substituted ethyl chain
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-8-7-10-5-4-6-11(9-10)13(14)15/h4-6,9H,7-8H2,1-3H3 |
Clé InChI |
KWNYIBGXQIUESI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)
![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)




![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)

